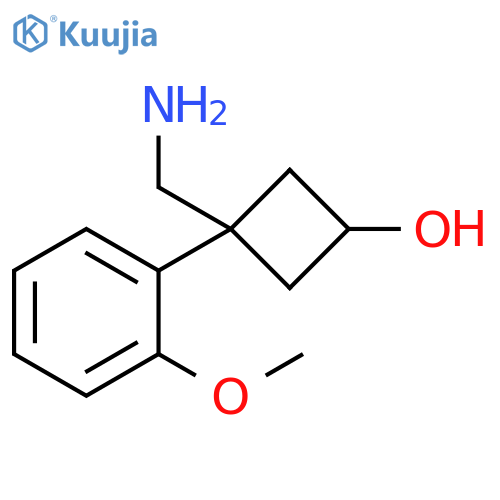Cas no 1472680-71-9 (3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol)

1472680-71-9 structure
商品名:3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol
- Cyclobutanol, 3-(aminomethyl)-3-(2-methoxyphenyl)-
- AKOS015332397
- 1472680-71-9
- EN300-1843765
- CS-0354405
-
- インチ: 1S/C12H17NO2/c1-15-11-5-3-2-4-10(11)12(8-13)6-9(14)7-12/h2-5,9,14H,6-8,13H2,1H3
- InChIKey: BZZDMZLFMKFERV-UHFFFAOYSA-N
- ほほえんだ: C1(O)CC(CN)(C2=CC=CC=C2OC)C1
計算された属性
- せいみつぶんしりょう: 207.125928785g/mol
- どういたいしつりょう: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.155±0.06 g/cm3(Predicted)
- ふってん: 360.0±37.0 °C(Predicted)
- 酸性度係数(pKa): 14.95±0.40(Predicted)
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1843765-10.0g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1843765-0.1g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 0.1g |
$930.0 | 2023-09-19 | ||
| Enamine | EN300-1843765-10g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 10g |
$4545.0 | 2023-09-19 | ||
| Enamine | EN300-1843765-1g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1843765-0.5g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 0.5g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1843765-5.0g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1843765-0.25g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1843765-2.5g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 2.5g |
$2071.0 | 2023-09-19 | ||
| Enamine | EN300-1843765-0.05g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1843765-1.0g |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
1472680-71-9 | 1g |
$1172.0 | 2023-06-02 |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
1472680-71-9 (3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol) 関連製品
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
